molecular formula C16H10BrClN2O2 B2407102 (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 380434-26-4

(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2407102
CAS No.: 380434-26-4
M. Wt: 377.62
InChI Key: KLEAYLDAVNJGTE-UHFFFAOYSA-N
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Description

(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound It is characterized by the presence of bromine, chlorine, hydroxyl, and cyano functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring.

    Nitrile Formation:

    Amidation: The formation of the amide bond with the 2-chlorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar steps as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new compounds with different functional groups replacing bromine or chlorine.

Scientific Research Applications

(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the cyano group can interact with enzymes or receptors, while the hydroxyl group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-fluorophenyl)-2-cyanoprop-2-enamide
  • (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-methylphenyl)-2-cyanoprop-2-enamide

Uniqueness

(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is unique due to the specific combination of bromine, chlorine, hydroxyl, and cyano groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2/c17-12-5-6-15(21)10(8-12)7-11(9-19)16(22)20-14-4-2-1-3-13(14)18/h1-8,21H,(H,20,22)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEAYLDAVNJGTE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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